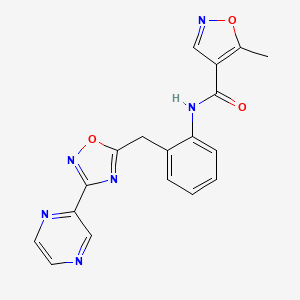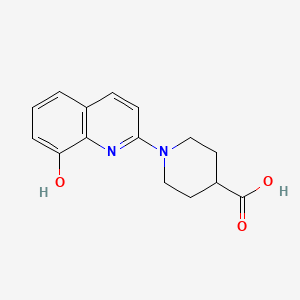
1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid” is a heterocyclic compound with the empirical formula C15H16N2O3 and a molecular weight of 272.30 . It is a solid compound .
Molecular Structure Analysis
The SMILES string for this compound isOC(=O)C1CCN(CC1)c2ccc3cccc(O)c3n2 . This indicates the presence of a carboxylic acid group attached to a piperidine ring, which is further connected to an 8-hydroxyquinoline moiety . Physical and Chemical Properties Analysis
This compound is a solid . Its InChI key isUHVMPHOVDYKWDK-UHFFFAOYSA-N .
Scientific Research Applications
Antibacterial Activity
1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid derivatives have shown potential in antibacterial applications. For instance, certain quinolone derivatives demonstrated good antibacterial activities, highlighting the significance of this chemical structure in developing new antibacterial agents (Sheu et al., 1998).
Chelation and Sensitivity Towards Metals
Derivatives of 8-hydroxyquinoline, including those with carboxylic acid groups, have been studied for their sensitivity towards various metals. These compounds exhibit chelation properties, making them useful for detecting and binding to metals (Holiingshead, 1958).
Catalysis and Chemical Synthesis
Compounds containing the this compound structure have been used in catalysis. For example, a study used PPCA functionalized Fe3O4 nanoparticles as a catalyst for synthesizing dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, demonstrating their utility in chemical synthesis (Ghorbani‐Choghamarani & Azadi, 2015).
Photolabile Protecting Group
Brominated hydroxyquinoline, a related compound, has been used as a photolabile protecting group for carboxylic acids. Its sensitivity to multiphoton-induced photolysis makes it useful in biological research, particularly for studying biological messengers (Fedoryak & Dore, 2002).
Crystal Structure Analysis
Studies on compounds similar to this compound have contributed to the understanding of crystal structures and intermolecular interactions. These insights are essential for the development of new materials and drugs (Ullah & Stoeckli-Evans, 2021).
Medicinal Chemistry and Drug Development
The structural analogs of this compound have been utilized in the development of novel drugs and inhibitors for various diseases, demonstrating the versatility of this chemical structure in medicinal chemistry (Senthilkumar et al., 2009).
Safety and Hazards
Future Directions
While specific future directions for “1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid” are not available, research into quinoline derivatives continues due to their interesting pharmaceutical and biological activities . They are valuable in drug research and development, and many publications have recently dealt with their synthetic analogs and the synthesis of their heteroannelated derivatives .
Mechanism of Action
Target of Action
The primary targets of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid are 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These enzymes are considered promising therapeutic targets for a wide range of human diseases .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It is known to be an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies . This includes nucleic acid demethylases and γ-butyrobetaine hydroxylase .
Biochemical Pathways
The inhibition of 2OG oxygenases affects various biochemical pathways. For instance, it inhibits 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD) . It also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Pharmacokinetics
It’s known that the compound suffers from low cell permeability . This could impact its bioavailability and effectiveness.
Result of Action
The inhibition of the aforementioned targets leads to changes at the molecular and cellular levels. For instance, the inhibition of histone demethylases can affect gene expression, while the inhibition of FTO can impact metabolic processes .
Properties
IUPAC Name |
1-(8-hydroxyquinolin-2-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-12-3-1-2-10-4-5-13(16-14(10)12)17-8-6-11(7-9-17)15(19)20/h1-5,11,18H,6-9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVMPHOVDYKWDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxamide](/img/structure/B2408622.png)
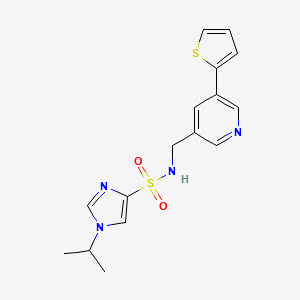
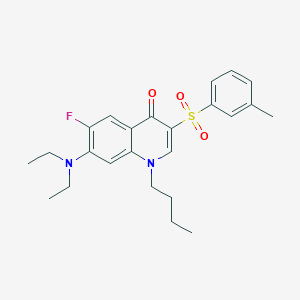


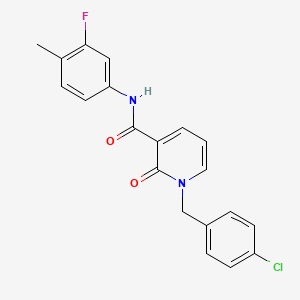
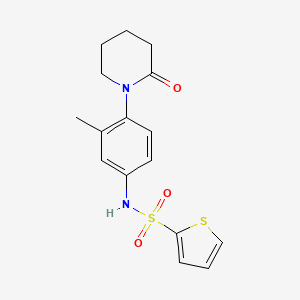
![2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2408636.png)
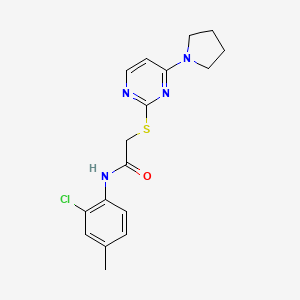
![3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2408640.png)

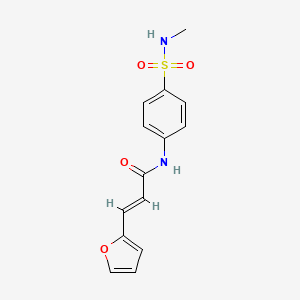
![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile](/img/structure/B2408643.png)
